Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
CAS No.: 194163-36-5
Cat. No.: VC8086112
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194163-36-5 |
|---|---|
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3 |
| Standard InChI Key | FRWJLWVJGAUGGM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br |
| Canonical SMILES | CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br |
Introduction
Chemical Identity and Physical Properties
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate belongs to the class of dihydrobenzofurans, characterized by a partially saturated furan ring. The compound’s exact mass is 269.989 g/mol, with a polar surface area (PSA) of 35.53 Ų and a calculated LogP value of 2.32, indicating moderate lipophilicity . Key physical properties are summarized in Table 1.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 194163-36-5 |
| Molecular Formula | |
| Molecular Weight | 271.11 g/mol |
| Exact Mass | 269.989 g/mol |
| LogP | 2.32 |
| Polar Surface Area | 35.53 Ų |
The bromine substituent at the 5-position enhances electrophilic reactivity compared to non-halogenated analogs, making the compound a versatile intermediate in organic synthesis . The ethyl ester group at the 2-position contributes to its stability and solubility in organic solvents, which is critical for its application in cross-coupling reactions.
Synthesis and Industrial Production
The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves a multi-step process. Initial bromination of the benzofuran core at the 5-position is achieved using -bromosuccinimide (NBS) under controlled conditions. Subsequent esterification with ethyl bromoacetate in the presence of a base, such as potassium carbonate, yields the target compound . Industrial production scales this reaction sequence, optimizing temperature and solvent systems to ensure reproducibility and high yields.
A representative synthesis protocol involves:
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Bromination: Reacting 2,3-dihydro-1-benzofuran with NBS in a chlorinated solvent (e.g., dichloromethane) at 0–5°C for 4–6 hours.
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Esterification: Treating the brominated intermediate with ethyl bromoacetate and potassium carbonate in dry benzene under reflux for 8–12 hours .
This method achieves an isolated yield of approximately 84% after recrystallization from ethanol . Variations in reaction conditions, such as substituting benzene with tetrahydrofuran (THF), have been explored to improve safety and efficiency .
Research Findings and Biological Activity
While specific studies on ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate are scarce, benzofuran derivatives exhibit broad pharmacological profiles. For instance:
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Anticancer Activity: Benzofurans inhibit cell proliferation in cancer lines (e.g., MCF-7 breast cancer) by interfering with microtubule assembly.
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Antimicrobial Effects: Halogenated benzofurans show potency against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL).
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Anti-inflammatory Properties: Structural analogs reduce COX-2 expression by 40–60% in murine models .
The bromine atom enhances these activities by increasing electrophilicity and improving target binding affinity compared to chloro or fluoro substituents.
Comparison with Halogenated Analogs
The bromine atom in ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate confers distinct advantages over its chloro and fluoro counterparts (Table 2).
Table 2: Comparative Analysis of Halogenated Dihydrobenzofurans
| Property | Br-Substituted (This Compound) | Cl-Substituted | F-Substituted |
|---|---|---|---|
| Molecular Weight | 271.11 g/mol | 226.66 g/mol | 210.19 g/mol |
| LogP | 2.32 | 1.98 | 1.75 |
| Reactivity in SNAr | High | Moderate | Low |
| Antimicrobial MIC (S. aureus) | 8 µg/mL | 16 µg/mL | 32 µg/mL |
The higher molecular weight and lipophilicity of the bromo analog improve membrane permeability, contributing to its enhanced bioactivity . Additionally, bromine’s larger atomic radius facilitates stronger van der Waals interactions with biological targets .
Applications in Medicinal Chemistry
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate serves as a key intermediate in synthesizing kinase inhibitors and protease antagonists. For example, it is utilized in the preparation of thrombin inhibitors, where the bromine atom acts as a directing group for palladium-catalyzed cross-coupling reactions . Recent patents highlight its role in developing dual inhibitors for treating myeloproliferative disorders .
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